3-Amino-4,5-dichlorobenzoic acid

Description

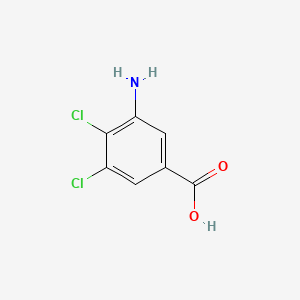

3-Amino-4,5-dichlorobenzoic acid (CAS 20776-61-8), also referred to as 2-Amino-4,5-dichlorobenzoic acid due to alternative numbering conventions, is a halogenated aromatic compound with a carboxylic acid group at position 1, an amino group at position 3 (or 2, depending on numbering), and chlorine atoms at positions 4 and 5 . It serves as a versatile intermediate in organic synthesis, particularly for constructing amide bonds and synthesizing dyes, polymers, and pharmaceuticals . The electron-withdrawing chlorine substituents enhance its stability and influence regioselectivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name |

3-amino-4,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZMZATWWAVDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652097 | |

| Record name | 3-Amino-4,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-30-1 | |

| Record name | 3-Amino-4,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dichlorobenzoic acid typically involves the chlorination of anthranilic acid followed by diazotization and reduction. One common method includes:

Chlorination: Anthranilic acid is chlorinated using hydrochloric acid and hydrogen peroxide at elevated temperatures to introduce chlorine atoms at the desired positions.

Diazotization: The chlorinated product undergoes diazotization using sodium nitrite and hydrochloric acid.

Reduction: The diazonium salt is then reduced to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzoic acids depending on the nucleophile used

Scientific Research Applications

3-Amino-4,5-dichlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-amino-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The amino and dichloro substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs include:

- 2-Amino-3,5-dichlorobenzoic acid: Amino group at position 2, chlorines at 3 and 3.

- 3-Amino-2,5-dichlorobenzoic acid: Amino group at position 3, chlorines at 2 and 4.

- 4-Amino-3,5-dichlorobenzoic acid (CAS 56961-25-2): Amino group at position 4, chlorines at 3 and 5.

- 3-Amino-4-chlorobenzoic acid: Single chlorine at position 3.

Table 1: Comparative Properties of Dichloro-Amino Benzoic Acids

*Estimated based on molecular formula.

Key Research Findings

Phytotoxicity Studies: Derivatives of 2-amino-3,5-dichlorobenzoic acid exhibit selective herbicidal activity, whereas 3-amino-2,5-dichlorobenzoic acid derivatives are broadly toxic . Methyl ester modifications can enhance selectivity, as seen in 3-acetylamino-2,5-dichlorobenzoic acid methyl ester .

Synthetic Utility: The dichloro substitution in this compound improves stability in harsh reaction conditions, making it preferable for industrial applications over mono-chloro analogs .

Pharmacological Potential: Hydrochloride salts of dichloro-amino benzoic acids are under investigation for medicinal uses, though most data remain proprietary .

Biological Activity

3-Amino-4,5-dichlorobenzoic acid (ADCBA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amino group and dichloro substituents on the benzene ring. Its molecular formula is , and it exhibits various chemical reactivity patterns due to these functional groups.

Antitumor Activity

Research has indicated that ADCBA and its derivatives exhibit antitumor properties. A study evaluating the cytotoxic effects of ADCBA on human colon adenocarcinoma cells (SW480) showed no significant cytotoxicity at lower concentrations; however, higher concentrations resulted in DNA damage, suggesting a potential role in cancer therapy through selective toxicity at elevated doses .

Antimicrobial Activity

ADCBA has also been studied for its antimicrobial properties. Its structural analogs have shown effectiveness in inhibiting the growth of various bacterial strains. For instance, derivatives of this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of ADCBA derivatives in models of neurodegeneration. One derivative was shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for Alzheimer's disease treatment. The compound exhibited moderate cholinesterase inhibition with IC50 values indicating potential as a therapeutic agent against neurodegenerative disorders .

The mechanism by which ADCBA exerts its biological effects involves interaction with various molecular targets. The amino group can participate in hydrogen bonding with enzymes or receptors, while the dichloro substituents may enhance binding affinity or alter metabolic pathways. The compound's ability to induce oxidative stress in cells has also been noted, contributing to its antitumor and antimicrobial activities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antitumor Efficacy : A study investigating the cytotoxic effects of ADCBA on colon cancer cells revealed that while lower concentrations were non-toxic, higher doses induced significant DNA damage. This suggests that ADCBA could be further explored as a targeted cancer therapeutic .

- Neuroprotective Properties : Research on ADCBA derivatives demonstrated their potential in inhibiting AChE activity, which is beneficial for treating Alzheimer's disease. The compounds were tested for their ability to reduce amyloid-beta aggregation and showed promising results in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-4,5-dichlorobenzoic acid, and what critical parameters influence yield?

- Methodology : Synthesis typically involves sequential halogenation and amination of benzoic acid derivatives. For example, chlorination of 3-aminobenzoic acid using chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (60–80°C) can introduce chlorine atoms at positions 4 and 5. Alternatively, nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) may be employed. Key parameters include reaction time, stoichiometry of chlorinating agents, and purification via recrystallization using ethanol/water mixtures .

- Data Note : Yields for analogous compounds (e.g., 3-Amino-2,5-dichlorobenzoic acid) range from 60–75%, emphasizing the need for precise stoichiometric control .

Q. How should researchers purify this compound, and what storage conditions are recommended?

- Purification : Recrystallization from ethanol or acetone/water mixtures is effective. Column chromatography (silica gel, eluent: ethyl acetate/hexane) may resolve impurities.

- Storage : Store in airtight containers at 0–6°C to prevent degradation, as recommended for structurally similar chlorinated benzoic acids (e.g., 2-Amino-4-chlorobenzoic acid, mp 231–235°C ). Hygroscopic analogs like 4-Aminobenzamidine dihydrochloride require desiccants .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical Tools :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic protons and Cl/amino group positions).

- FT-IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~3400 cm<sup>-1</sup> (N-H stretch).

- HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 100 µg/mL in acetonitrile for related esters ).

Advanced Research Questions

Q. How does the substitution pattern (chlorine at 4,5 and amino at 3) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Mechanistic Insight : The electron-withdrawing Cl groups activate the ring for NAS but sterically hinder para positions. The amino group at position 3 directs electrophiles to ortho/para sites. Comparative studies with 3,5-dichloro-4-hydroxybenzoic acid show reduced reactivity at the 4-position due to steric effects .

- Experimental Design : Use kinetic studies with varying nucleophiles (e.g., hydroxide, amines) and monitor reaction progress via HPLC .

Q. Can this compound serve as a scaffold for designing human ornithine aminotransferase (hOAT) inhibitors?

- Structural Analogs : (S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acids are validated hOAT inactivators, suggesting that halogen and amino groups are critical for binding .

- Testing Protocol :

Synthesize derivatives with varying halogen substituents.

Assess inhibition via enzyme activity assays (e.g., reduced ornithine conversion in vitro ).

Perform molecular docking to evaluate binding affinity to hOAT active sites.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

- Case Study : For 3,5-dichloro-4-hydroxybenzoic acid, PubChem reports mp >300°C, while experimental data may vary due to polymorphs .

- Resolution Strategy :

- Validate purity via elemental analysis and HPLC.

- Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Cross-reference multiple sources (e.g., NIST, PubChem) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.